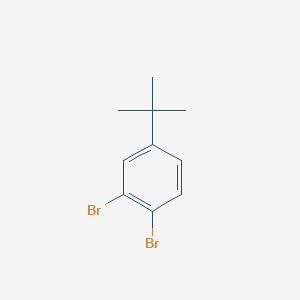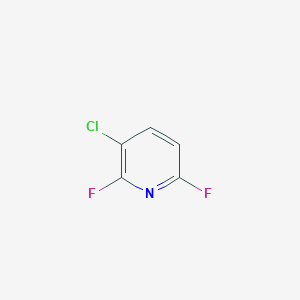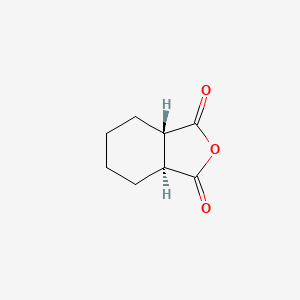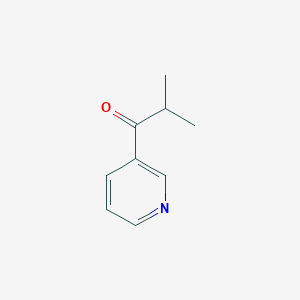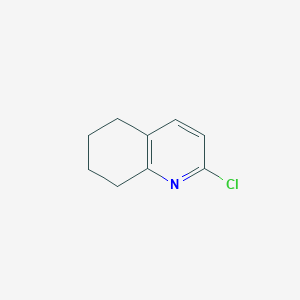
2-Chloro-5,6,7,8-tetrahydroquinoline
Overview
Description
2-Chloro-5,6,7,8-tetrahydroquinoline (2-Cl-THQ) is an organic compound belonging to the quinoline family, which is a heterocyclic aromatic compound with a fused benzene ring and a pyridine ring. It is a colorless, odorless, and crystalline solid that is insoluble in water. 2-Cl-THQ is primarily used in organic synthesis, as a reagent, and as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
- This compound could be used in the development of new drugs . For example, heteroaryl compounds, which could potentially include “2-Chloro-5,6,7,8-tetrahydroquinoline”, have been used in the treatment of diseases and disorders related to the CXCR4 pathway .
- Quinoline derivatives, which could potentially be synthesized using “2-Chloro-5,6,7,8-tetrahydroquinoline”, have been evaluated for treating osteoarthritis . These are amino-acetamide inhibitors of aggrecanase-2 .
Pharmaceutical Research
Synthesis of Quinoline Derivatives
Antimicrobial Activity
- “2-Chloro-5,6,7,8-tetrahydroquinoline” could be used as a building block in the synthesis of more complex chemical compounds . The specific methods and outcomes would depend on the exact nature of the synthesis being conducted .
- This compound could potentially be used in the development of new materials . For example, it could be used in the synthesis of polymers or other materials with unique properties .
Chemical Synthesis
Material Science
Chromatography
properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMRCHYHAWERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524403 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,6,7,8-tetrahydroquinoline | |
CAS RN |
21172-88-3 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

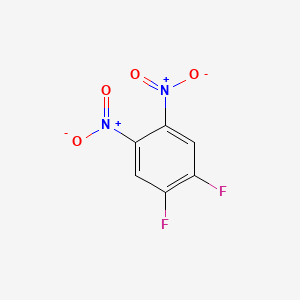
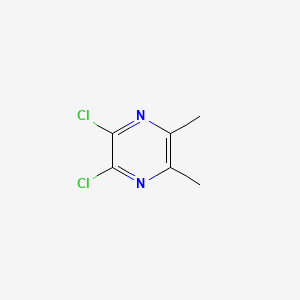
![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)
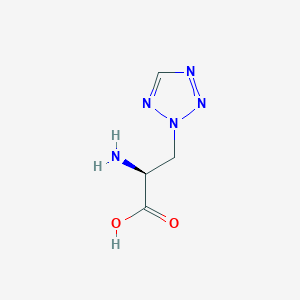
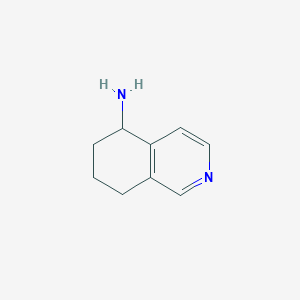
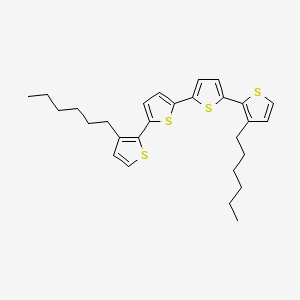
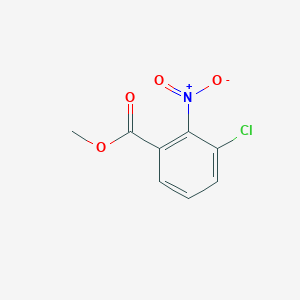
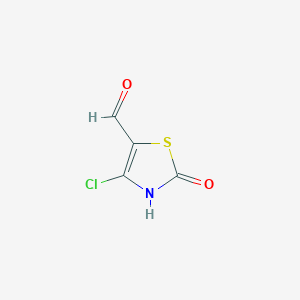
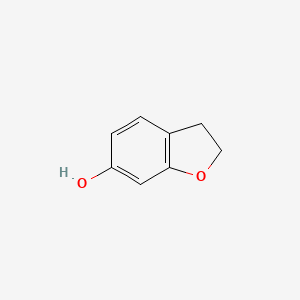
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
